molecular formula C8H10BrNO3 B608826 Mal-PEG1-Bromide CAS No. 1823885-81-9

Mal-PEG1-Bromide

Cat. No.: B608826
CAS No.: 1823885-81-9
M. Wt: 248.08
InChI Key: RMLXDIKYASQPNE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Mal-PEG1-Bromide plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds with thiol groups on proteins and other biomolecules. The Maleimides group in this compound reacts specifically with sulfhydryl groups, forming a stable thioether bond . This interaction is essential for the conjugation of proteins, peptides, and other biomolecules, facilitating the creation of complex bio-conjugates for various research applications.

Cellular Effects

This compound influences various cellular processes by modifying proteins and peptides through covalent bonding. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the conjugation of this compound to specific proteins can alter their function, localization, and interactions with other cellular components. These changes can lead to alterations in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with thiol groups on proteins and peptides. The Maleimides group in this compound forms a covalent bond with the sulfhydryl group, resulting in a stable thioether linkage . This covalent modification can lead to changes in protein conformation, activity, and interactions with other biomolecules. Additionally, this compound can act as a linker in PROTACs, facilitating the targeted degradation of specific proteins by recruiting them to the ubiquitin-proteasome system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound can lead to sustained modifications of cellular proteins, potentially resulting in prolonged changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound can effectively modify target proteins without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including alterations in cellular function and metabolism . Threshold effects have been observed, where the impact of this compound on cellular processes becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The covalent modification of proteins by this compound can influence metabolic flux and metabolite levels . For example, the conjugation of this compound to enzymes involved in metabolic pathways can alter their activity, leading to changes in the overall metabolic profile of the cell. These modifications can have downstream effects on cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG chain in this compound enhances its solubility and facilitates its transport across cellular membranes . Once inside the cell, this compound can interact with specific binding proteins, influencing its localization and accumulation in different cellular compartments. These interactions are critical for the targeted delivery of this compound to specific cellular sites .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The PEG chain in this compound can direct it to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . Additionally, post-translational modifications of this compound-conjugated proteins can further influence their localization and activity. These factors are essential for the precise targeting and function of this compound within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG1-Bromide typically involves the reaction of maleimide with a polyethylene glycol chain that has a terminal bromide group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and may require the presence of a base to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Types of Reactions:

    Nucleophilic Substitution: The bromide group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions.

    Thiol-Maleimide Reaction: The maleimide group reacts specifically with thiol groups to form a stable thioether bond.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Mal-PEG1-Bromide: this compound is unique due to its combination of a maleimide group and a bromide group, which allows for versatile bioconjugation and nucleophilic substitution reactions. This dual functionality makes it highly valuable in the synthesis of PROTACs and other complex molecules .

Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3/c9-3-5-13-6-4-10-7(11)1-2-8(10)12/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLXDIKYASQPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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